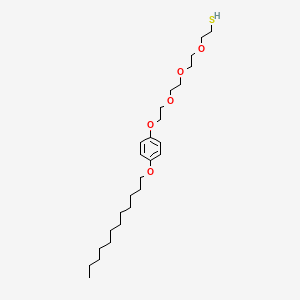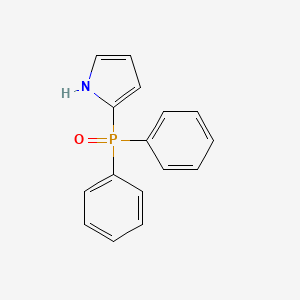
2-(Diphenylphosphoryl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl(1H-pyrrol-2-yl)phosphine oxide is a compound that features a phosphine oxide group attached to a pyrrole ring and two phenyl groupsThe presence of both phosphorus and nitrogen atoms in its structure makes it a versatile ligand for coordination chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphenyl(1H-pyrrol-2-yl)phosphine oxide can be synthesized through the reaction of 2,4-dimethylpyrrole with chloro-diphenylphosphine, followed by an oxidation step. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The oxidation step can be carried out using hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
While specific industrial production methods for Diphenyl(1H-pyrrol-2-yl)phosphine oxide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl(1H-pyrrol-2-yl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxide.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Coordination: The compound can act as a ligand, coordinating to metal centers in catalytic complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Coordination: Metal salts such as palladium chloride or nickel acetate in the presence of a base.
Major Products Formed
Oxidation: Diphenyl(1H-pyrrol-2-yl)phosphine oxide.
Substitution: Various substituted phenyl derivatives.
Coordination: Metal-ligand complexes with potential catalytic activity.
Applications De Recherche Scientifique
Diphenyl(1H-pyrrol-2-yl)phosphine oxide has several scientific research applications:
Medicine: Investigated for its potential use in drug development, particularly in the design of metal-based drugs.
Mécanisme D'action
The mechanism by which Diphenyl(1H-pyrrol-2-yl)phosphine oxide exerts its effects is primarily through its ability to act as a ligand, coordinating to metal centers. This coordination can alter the electronic properties of the metal, enhancing its catalytic activity. The compound’s structure allows it to participate in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine oxide: Similar in structure but lacks the pyrrole ring.
Diphenylphosphine oxide: Similar but without the pyrrole ring.
(3,5-dimethyl-1H-pyrrol-2-yl)diphenylphosphine oxide: A derivative with additional methyl groups on the pyrrole ring.
Uniqueness
Diphenyl(1H-pyrrol-2-yl)phosphine oxide is unique due to the presence of both a pyrrole ring and phosphine oxide group, which provides it with distinct electronic and steric properties. This makes it a versatile ligand for forming metal complexes with unique catalytic properties, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
62754-68-1 |
|---|---|
Formule moléculaire |
C16H14NOP |
Poids moléculaire |
267.26 g/mol |
Nom IUPAC |
2-diphenylphosphoryl-1H-pyrrole |
InChI |
InChI=1S/C16H14NOP/c18-19(16-12-7-13-17-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H |
Clé InChI |
ZHBBKBOJRLJYMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12890629.png)
![Di-tert-butyl(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890630.png)



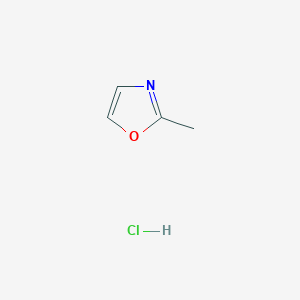
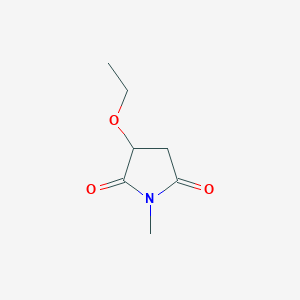

![3-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12890672.png)

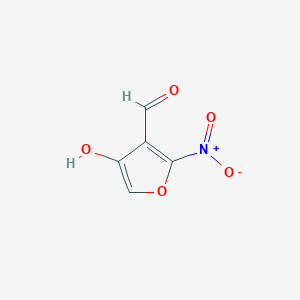
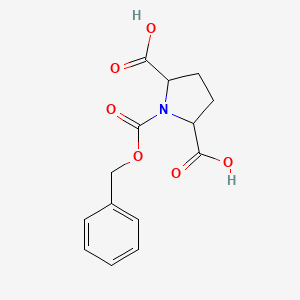
![1-[(Diphenylphosphoryl)methyl]cyclopentan-1-ol](/img/structure/B12890695.png)
